molecular formula C13H20N2OS B14457008 N-(2-Hydroxyethyl)-N'-(1-phenylbutyl)thiourea CAS No. 74548-43-9

N-(2-Hydroxyethyl)-N'-(1-phenylbutyl)thiourea

Cat. No.: B14457008
CAS No.: 74548-43-9
M. Wt: 252.38 g/mol
InChI Key: IURFJHIHEZABBS-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea: is a thiourea derivative that has garnered interest in various fields of scientific research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea typically involves the reaction of 1-phenylbutylamine with 2-hydroxyethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

1-Phenylbutylamine+2-Hydroxyethyl isothiocyanateN-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea\text{1-Phenylbutylamine} + \text{2-Hydroxyethyl isothiocyanate} \rightarrow \text{N-(2-Hydroxyethyl)-N'-(1-phenylbutyl)thiourea} 1-Phenylbutylamine+2-Hydroxyethyl isothiocyanate→N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and additional purification steps such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: A simpler thiourea derivative with similar chemical properties.

    N,N’-Diethylthiourea: Another thiourea compound with different substituents.

    N-(2-Hydroxyethyl)thiourea: Lacks the phenylbutyl group but shares the hydroxyethyl substituent.

Uniqueness

N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea is unique due to the presence of both the hydroxyethyl and phenylbutyl groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives.

Properties

CAS No.

74548-43-9

Molecular Formula

C13H20N2OS

Molecular Weight

252.38 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-(1-phenylbutyl)thiourea

InChI

InChI=1S/C13H20N2OS/c1-2-6-12(11-7-4-3-5-8-11)15-13(17)14-9-10-16/h3-5,7-8,12,16H,2,6,9-10H2,1H3,(H2,14,15,17)

InChI Key

IURFJHIHEZABBS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=S)NCCO

Origin of Product

United States

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